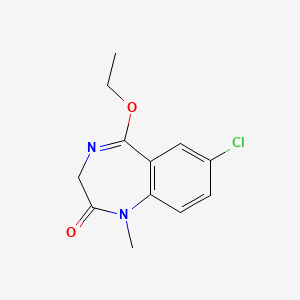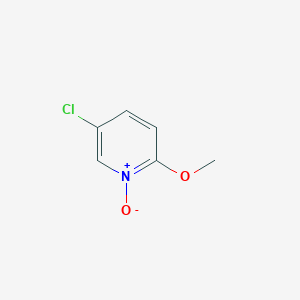
5-Chloro-2-methoxypyridine N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-methoxypyridine N-oxide is a chemical compound with the molecular formula C6H6ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxypyridine N-oxide typically involves the oxidation of 5-Chloro-2-methoxypyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography further enhances the quality of the compound.
化学反応の分析
Types of Reactions
5-Chloro-2-methoxypyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other derivatives.
Reduction: It can be reduced back to 5-Chloro-2-methoxypyridine under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of 5-Chloro-2-methoxypyridine.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
5-Chloro-2-methoxypyridine N-oxide has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 5-Chloro-2-methoxypyridine N-oxide involves its interaction with various molecular targets. The compound can act as an oxidizing agent, transferring oxygen atoms to other molecules. This property is utilized in oxidation reactions where the N-oxide group facilitates the transfer of oxygen. The exact molecular pathways and targets depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
5-Chloro-2-methoxypyridine: The parent compound without the N-oxide group.
5-Chloro-2-hydroxypyridine: A similar compound with a hydroxyl group instead of a methoxy group.
5-Chloro-2-methoxynicotinic acid: A derivative with a carboxylic acid group.
Uniqueness
5-Chloro-2-methoxypyridine N-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical properties such as increased polarity and reactivity. This makes it a valuable compound for specific chemical reactions and applications that require an oxidizing agent.
特性
分子式 |
C6H6ClNO2 |
|---|---|
分子量 |
159.57 g/mol |
IUPAC名 |
5-chloro-2-methoxy-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H6ClNO2/c1-10-6-3-2-5(7)4-8(6)9/h2-4H,1H3 |
InChIキー |
NUKSAKLVEGFAKP-UHFFFAOYSA-N |
正規SMILES |
COC1=[N+](C=C(C=C1)Cl)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


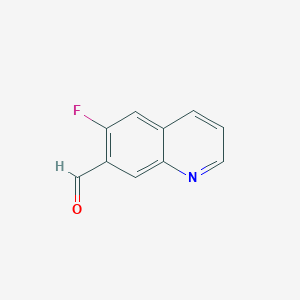
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-6-methyl-4-oxo-, ethyl ester](/img/structure/B13939221.png)
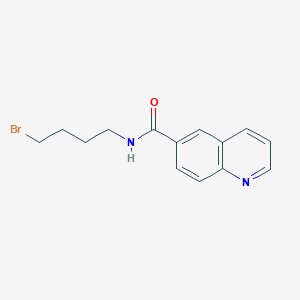
![tert-Butyl (4-iodo-7-methylbenzo[d]thiazol-2-yl)carbamate](/img/structure/B13939233.png)
![diethyl 2-[(6-chloro-1H-indol-2-yl)methyl]-2-formamidopropanedioate](/img/structure/B13939241.png)

![tert-butyl N-[2-oxo-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethyl]carbamate](/img/structure/B13939245.png)

![5-((Tetrahydro-2h-pyran-4-yl)methoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13939266.png)

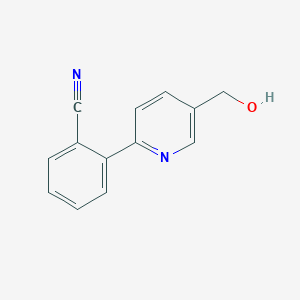
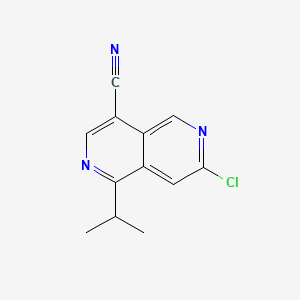
![n-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939282.png)
